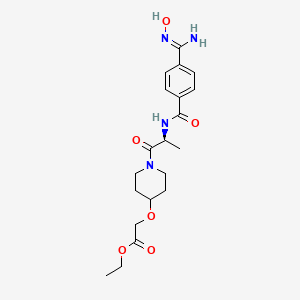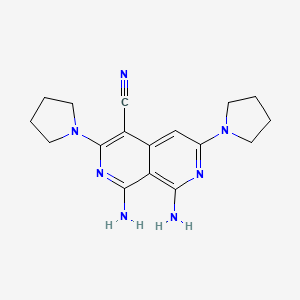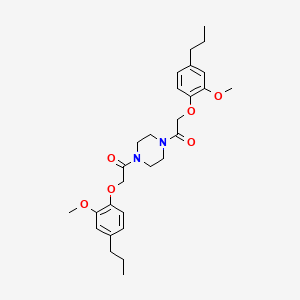
S-Methyl-L-thiocitrulline
Overview
Description
S-Methyl-L-thiocitrulline, commonly referred to as S-MTC, is a selective inhibitor of type I nitric oxide synthase (NOS). This compound is primarily used in scientific research to study the role of nitric oxide in various physiological and pathological processes .
Mechanism of Action
Target of Action
S-Methyl-L-thiocitrulline, also known as S-Methylthiocitrulline, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. This compound exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) compared to the endothelial enzyme (eNOS) .
Mode of Action
This compound acts as a potent inhibitor of NOS . It binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition disrupts the normal signaling pathways mediated by nitric oxide.
Biochemical Pathways
The inhibition of NOS by this compound affects the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule that plays a role in various physiological processes including neurotransmission, immune response, and regulation of cell death. By inhibiting NOS, this compound can potentially influence these processes.
Result of Action
The inhibition of NOS by this compound can lead to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For example, in neurons, this could affect neurotransmission processes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
S-Methyl-L-thiocitrulline plays a critical role in biochemical reactions by inhibiting nitric oxide synthase enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily targeting neuronal nitric oxide synthase. The inhibition of this enzyme by this compound prevents the conversion of L-arginine to nitric oxide and L-citrulline. This interaction is highly selective, with this compound exhibiting a greater affinity for neuronal nitric oxide synthase compared to endothelial and inducible nitric oxide synthase . The compound’s inhibitory action is crucial for studying the physiological and pathological roles of nitric oxide in various biological systems.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting neuronal nitric oxide synthase, it influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of nitric oxide production by this compound can lead to reduced neuronal death and improved neurological function, particularly in conditions such as intracerebral hemorrhage . Additionally, this compound affects intracellular calcium handling in cardiac myocytes, modulating contractility and mitochondrial activity . These cellular effects highlight the compound’s potential therapeutic applications in neuroprotection and cardiovascular health.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of nitric oxide synthase enzymes. The compound binds to the active site of neuronal nitric oxide synthase, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition is achieved through competitive binding, where this compound competes with L-arginine for the active site. The result is a decrease in nitric oxide production, which subsequently affects various downstream signaling pathways and physiological processes. The selective inhibition of neuronal nitric oxide synthase by this compound is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity for extended periods . Its effects on cellular function can change over time, particularly in in vitro and in vivo studies. For example, the administration of this compound in animal models of intracerebral hemorrhage has demonstrated sustained neuroprotective effects, reducing neuronal death and improving neurological outcomes over a 24-hour period . These temporal effects are essential for understanding the compound’s long-term impact on cellular function and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces a significant, short-lived pressor effect associated with vasoconstriction in renal, mesenteric, and hindquarters regions . Higher doses of this compound can lead to more pronounced cardiovascular effects, including bradycardia and changes in vascular conductance . Additionally, the compound’s neuroprotective effects in models of intracerebral hemorrhage are dose-dependent, with higher doses providing greater protection against neuronal death and neurological deficits . Understanding the dosage effects of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis. The compound inhibits the conversion of L-arginine to nitric oxide and L-citrulline by binding to neuronal nitric oxide synthase . This inhibition affects the overall metabolic flux of nitric oxide production, which plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. The interaction of this compound with nitric oxide synthase enzymes highlights its importance in modulating metabolic pathways and understanding the biochemical basis of nitric oxide-related functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound is cell-permeable, allowing it to effectively inhibit intracellular nitric oxide synthase enzymes . Once inside the cell, this compound can localize to various subcellular compartments, including the cytoplasm and mitochondria, where it exerts its inhibitory effects . The distribution of this compound within tissues is also critical for its therapeutic efficacy, as it needs to reach target sites to effectively inhibit nitric oxide production.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with neuronal nitric oxide synthase to inhibit nitric oxide production . Additionally, this compound can target mitochondria, affecting mitochondrial activity and calcium handling in cardiac myocytes . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-thiocitrulline involves the methylation of L-thiocitrulline. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the final product, and implementing safety measures to handle hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
S-Methyl-L-thiocitrulline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
S-Methyl-L-thiocitrulline has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on various chemical reactions.
Biology: Helps in understanding the role of nitric oxide in cellular signaling and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a critical role, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways .
Comparison with Similar Compounds
Similar Compounds
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor, but less selective compared to S-Methyl-L-thiocitrulline.
7-Nitroindazole: A selective inhibitor of neuronal nitric oxide synthase, similar to this compound but with different structural properties.
Aminoguanidine: Inhibits inducible nitric oxide synthase, used in different research contexts compared to this compound .
Uniqueness
This compound is unique due to its high selectivity for type I nitric oxide synthase, making it a valuable tool for studying the specific roles of this enzyme in various biological processes. Its selective inhibition allows for more precise investigations compared to other less selective inhibitors .
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMVBQRKZPFLB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935505 | |
| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156719-41-4 | |
| Record name | S-Methyl-L-thiocitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156719-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methylthiocitrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYLTHIOCITRULLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















